molecular formula C19H25N3O2 B5650840 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide

Cat. No. B5650840
M. Wt: 327.4 g/mol
InChI Key: MDJAUZOXKCAREX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component cyclo-condensation reactions utilizing microwave techniques in aqueous media, which offer efficient pathways to a wide range of pyrazole, isoxazole, and benzoxazepine derivatives (Kendre, Landge, & Bhusare, 2015). Such synthetic approaches are designed to optimize yield and purity, leveraging the reactivity of the involved functional groups under controlled conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing complex interactions and conformations. For instance, compounds with pyrazole cores have been shown to adopt specific geometries that facilitate their biological and chemical properties, such as in the case of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds featuring the pyrazole moiety engage in a variety of chemical reactions, underpinning their utility in synthetic organic chemistry. Their reactions can lead to the formation of novel compounds with antimicrobial, anti-inflammatory, and other biological activities, as demonstrated in several studies (Kendre, Landge, & Bhusare, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applications and processing of these compounds. X-ray crystallography provides detailed insights into the molecular geometry and crystal packing, which are essential for predicting the stability, reactivity, and intermolecular interactions of these molecules (Al-Hourani et al., 2016).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-17(14(2)22-21-13)7-8-19(23)20-12-15-9-10-24-18-6-4-3-5-16(18)11-15/h3-6,15H,7-12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJAUZOXKCAREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72857184

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